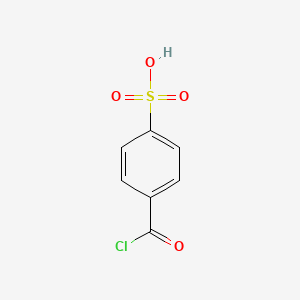

4-(Chlorocarbonyl)benzenesulfonic acid

Description

Contextualization within the Landscape of Aromatic Sulfonic Acids and Acyl Chlorides in Synthetic Chemistry

Aromatic sulfonic acids are a class of organosulfur compounds characterized by the general formula Ar-SO₃H. They are strong acids, often comparable in strength to mineral acids, a property that makes them useful as catalysts in various organic reactions. acs.org The sulfonic acid group is also highly polar and can be converted into several derivatives, including sulfonamides and sulfonate esters, which are prevalent in pharmaceuticals and materials science. wikipedia.org The synthesis of aromatic sulfonic acids is typically achieved through electrophilic aromatic sulfonation, a foundational reaction in industrial organic chemistry. acs.org

On the other hand, acyl chlorides (R-COCl) are highly reactive carboxylic acid derivatives. The presence of the electron-withdrawing chlorine atom makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. This high reactivity allows them to readily form esters, amides, and other carbonyl compounds, often under mild conditions. wikipedia.org

The combination of these two functional groups in 4-(Chlorocarbonyl)benzenesulfonic acid creates a molecule with dual reactivity. The concept of "orthogonal protection" in organic synthesis, where different functional groups can be reacted selectively without interfering with each other, is relevant here. fiveable.meorgsyn.in The acyl chloride group can react with nucleophiles like amines or alcohols to form stable amide or ester linkages, while the sulfonic acid group, being a much weaker electrophile, remains intact under these conditions. Conversely, the sulfonic acid group can undergo its own set of reactions, such as salt formation or conversion to a sulfonyl chloride under harsher conditions, which would not affect a pre-formed amide or ester bond. This orthogonal reactivity is a key feature that synthetic chemists exploit to build complex molecular architectures in a controlled and stepwise manner. rsc.org

Historical Trajectories and Modern Developments in the Synthesis of Bifunctional Aromatic Building Blocks

The development of synthetic organic chemistry has been marked by a progression from the study of monofunctional compounds to the design and utilization of increasingly complex polyfunctional molecules. Early milestones in aromatic chemistry, such as the discovery of methods to synthesize sulfonyl chlorides and the pioneering work on polymerization by figures like W.H. Carothers in the 1930s, laid the groundwork for the creation of bifunctional building blocks. greenchemicals.eugoogle.com The industrial preparation of aromatic sulfonyl chlorides often involves the reaction of an arene with chlorosulfuric acid. wikipedia.org

The deliberate design of bifunctional aromatic building blocks emerged from the need to synthesize polymers and other complex molecules with specific, tailored properties more efficiently. Instead of constructing such molecules through a long series of sequential, single-functional-group additions, bifunctional reagents allow for the rapid assembly of key structural motifs. The synthesis of bifunctional electrophiles, for example, has become a powerful strategy for generating libraries of structurally diverse compounds for drug discovery and materials science. researchgate.net These building blocks are designed to participate in multiple, often distinct, chemical reactions to create complex products in fewer steps. nih.gov

Modern synthetic strategies increasingly rely on such versatile precursors to construct advanced materials. The development of methods for preparing functional aromatic multisulfonyl chlorides and their precursors highlights the ongoing interest in creating building blocks for dendritic and other complex organic molecules. acs.org This historical trend from simple, single-purpose reagents to complex, multi-tasking building blocks is central to the evolution of modern synthetic chemistry.

Significance of this compound as a Versatile Bifunctional Precursor for Complex Molecular Architectures

The true significance of this compound lies in its application as a bifunctional precursor. Its dual reactivity allows it to serve as a molecular bridge or linker in the synthesis of advanced materials, particularly polymers. For instance, in the synthesis of specialty polyamides, the acyl chloride group of this compound can react with a diamine monomer. researchgate.netyoutube.com This reaction incorporates the benzenesulfonic acid moiety as a pendant group along the polymer backbone.

The presence of the sulfonic acid groups can dramatically alter the properties of the resulting polymer. These groups are strongly hydrophilic, and their incorporation can improve the solubility of otherwise insoluble polymers in aqueous or polar solvents. Furthermore, the acidic nature of the sulfonic acid group can be utilized to create ion-exchange resins or proton-conducting membranes for applications in fuel cells or water purification. The synthesis of polycarboxylate dispersants containing benzenesulfonic acid groups has demonstrated their ability to enhance the dispersion of particles in a slurry.

The ability to introduce a highly polar and acidic functional group in a controlled manner during polymerization makes this compound a valuable tool for materials scientists. It enables the design of functional polymers with precisely engineered properties, such as improved thermal stability, specific solubility characteristics, or catalytic activity. acs.org This capacity to act as a bridge between different chemical functionalities underscores its importance as a versatile precursor in the creation of sophisticated molecular structures.

Chemical Compound Data

Below are interactive tables detailing the key properties of this compound and related compounds mentioned in this article.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₇H₅ClO₄S |

| Molecular Weight | 220.63 g/mol nih.gov |

| CAS Number | 89692-74-0 |

Table 2: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₇H₅ClO₄S |

| Benzenesulfonic acid | C₆H₆O₃S |

| Polyamide | (Variable) |

| Sulfonamide | R-SO₂NR'₂ |

| Sulfonate Ester | R-SO₂OR' |

| Acyl Chloride | R-COCl |

| Carothers, W.H. | N/A |

| Meerwein Reaction | N/A |

Structure

3D Structure

Properties

IUPAC Name |

4-carbonochloridoylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4S/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZSMROVPKGXBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4S | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.63 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chlorocarbonyl Benzenesulfonic Acid

Mechanistic Investigations of Classical Synthetic Routes

Traditional methods for synthesizing 4-(chlorocarbonyl)benzenesulfonic acid typically involve multi-step processes starting from precursors like p-toluenesulfonic acid or 4-carboxybenzenesulfonic acid. These routes, while established, are often accompanied by challenges related to selectivity, harsh reaction conditions, and byproduct formation.

A primary classical route involves the chlorination of a suitable benzenesulfonic acid derivative. A common precursor is 4-carboxybenzenesulfonic acid, where two separate chlorination steps are required: the conversion of the sulfonic acid to a sulfonyl chloride and the carboxylic acid to a chlorocarbonyl (acid chloride) group.

The conversion of the sulfonic acid moiety to a sulfonyl chloride is typically achieved using strong chlorinating agents. Reagents such as phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), or chlorosulfonic acid (ClSO₃H) are frequently employed. orgsyn.org The reaction with PCl₅, for instance, proceeds through the formation of a sulfonate ester-like intermediate which is subsequently attacked by a chloride ion to displace the phosphate (B84403) group and form the sulfonyl chloride.

Simultaneously or in a subsequent step, the carboxylic acid group is converted to an acid chloride. Thionyl chloride (SOCl₂) is a common reagent for this transformation, proceeding via a chlorosulfite ester intermediate. The reaction of 4-(dialkylsulfamoyl)benzoic acid with thionyl chloride to form the corresponding benzoyl chloride serves as an analogous transformation. researchgate.net

Reaction Mechanism (Illustrative):

Sulfonyl Chloride Formation: Ar-SO₃H + PCl₅ → Ar-SO₂Cl + POCl₃ + HCl

Acid Chloride Formation: Ar-COOH + SOCl₂ → Ar-COCl + SO₂ + HCl

A significant challenge in this synthetic approach is the formation of byproducts. The harsh, acidic conditions can promote side reactions. One major byproduct is the corresponding diphenyl sulfone, formed through the condensation of two molecules of the benzenesulfonic acid derivative. orgsyn.org Over-chlorination of the aromatic ring can also occur, particularly if the reaction temperature is not carefully controlled, leading to chlorinated impurities that are difficult to separate. google.comnih.gov Furthermore, the sulfonyl chloride group is susceptible to hydrolysis back to the sulfonic acid if exposed to water, which necessitates anhydrous conditions and rapid workup to prevent a decrease in yield. orgsyn.org

Direct chlorocarbonylation, the single-step introduction of a chlorocarbonyl (-COCl) group onto a pre-existing benzenesulfonic acid molecule, represents a more atom-economical but synthetically challenging approach. This route is not as well-documented as the multi-step syntheses and is considered a less-explored area of research.

The direct introduction of functional groups onto an aromatic ring, such as sulfonation or Friedel-Crafts acylation, typically involves electrophilic aromatic substitution. organicreactions.orgnumberanalytics.com A hypothetical direct chlorocarbonylation would likely require a highly reactive electrophilic source of the "-COCl" group, possibly involving carbon monoxide and an oxidizing chlorine source under catalytic conditions.

The primary challenges for such a reaction include:

Harsh Conditions: The deactivating and meta-directing nature of the sulfonic acid group makes direct electrophilic substitution at the para-position difficult, likely requiring high temperatures and pressures.

Catalyst Deactivation: The strongly acidic sulfonic acid group could poison or inhibit many conventional catalysts used in carbonylation reactions.

Selectivity: Achieving high regioselectivity to obtain the desired 4-isomer would be difficult, with the potential formation of significant amounts of the meta-isomer.

Due to these significant hurdles, direct chlorocarbonylation of benzenesulfonic acid is not a standard synthetic method, and the classical multi-step pathways remain the more practical approach.

Contemporary and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign processes. These principles are being applied to the synthesis of complex molecules like this compound through catalyst-mediated reactions and advanced process technologies.

Recent research has focused on replacing hazardous stoichiometric reagents with catalytic, more sustainable alternatives. wisdomlib.org For the synthesis of the aryl sulfonyl chloride moiety, several innovative methods have been developed.

Palladium-Catalyzed Chlorosulfonylation: A modern approach involves the palladium-catalyzed coupling of arylboronic acids with a sulfur dioxide source and a chlorinating agent. nih.gov This method offers a milder alternative to classical chlorosulfonation with chlorosulfonic acid. Optimization of these reactions has shown that the choice of solvent and the use of a mild base can significantly improve yields. nih.gov

Photocatalysis: Heterogeneous photocatalysts, such as potassium poly(heptazine imide), have been used for the synthesis of sulfonyl chlorides from aryldiazonium salts and sulfur dioxide (generated in situ from thionyl chloride). acs.org This method operates under visible light and avoids the use of harsh, corrosive reagents.

Aqueous Synthesis: A greener process for preparing aryl sulfonyl chlorides has been developed using aqueous conditions. researchgate.net The reaction proceeds from diazonium salts with copper salts acting as catalysts and thionyl chloride as a sulfur dioxide source. The low solubility of the sulfonyl chloride product in water protects it from hydrolysis and allows for direct precipitation, simplifying purification and reducing the use of organic solvents. researchgate.net

These catalytic and green methods offer significant advantages in terms of reduced waste, milder reaction conditions, and improved safety profiles. wisdomlib.org

Flow chemistry, where reagents are continuously pumped through a reactor, has emerged as a powerful technology for the synthesis of sulfonyl chlorides. rsc.orgresearchgate.netresearchgate.net This approach offers several key advantages over traditional batch processing, particularly concerning safety and efficiency.

A notable study demonstrated an automated continuous manufacturing system for aryl sulfonyl chlorides using continuous stirred-tank reactors (CSTRs). mdpi.com This system allowed for safe, scalable production with improved spacetime yield compared to batch methods. Optimization within flow systems involves adjusting parameters like residence time (the time reactants spend in the reactor) and temperature to maximize conversion and yield. rsc.orgnih.gov For instance, one study on sulfenyl chloride synthesis found that a residence time of 15 minutes at 25 °C gave optimal results. nih.gov

Table 1: Comparison of Batch vs. Flow Synthesis for Aryl Sulfonyl Chlorides

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Poor, risk of localized hotspots | Excellent, superior temperature control |

| Safety | Higher risk with large volumes of hazardous reagents | Improved safety, small reagent volumes in reactor |

| Scalability | Challenging due to safety and mixing issues | More straightforward by extending operation time |

| Process Control | Less precise control over reaction parameters | Precise control of residence time, temperature, and stoichiometry |

| Spacetime Yield | Generally lower | Significantly higher mdpi.com |

Optimization of Reaction Parameters and Yield Enhancement in Research Settings

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Systematic studies, often employing Design of Experiments (DOE), are used to identify the most critical parameters and their optimal ranges. mdpi.com

Key parameters that are typically optimized include:

Temperature: Temperature can influence reaction rate and selectivity. In the synthesis of benzenesulfonyl chloride, lower temperatures can reduce the formation of sulfone byproducts. orgsyn.org

Reagent Stoichiometry: The molar ratio of the chlorinating agent to the sulfonic acid substrate is critical. An excess of the chlorinating agent can drive the reaction to completion but may also lead to unwanted side products. A DOE study on chlorosulfonation found that the equivalents of chlorosulfonic acid were a critical parameter to optimize. mdpi.com

Reaction Time: Sufficient time is needed for the reaction to go to completion. However, prolonged reaction times, especially at elevated temperatures, can lead to product degradation or increased byproduct formation. orgsyn.org

Catalyst Loading: In catalyst-mediated reactions, the amount of catalyst must be optimized to ensure efficient conversion without being wasteful or causing unwanted side reactions.

Solvent: The choice of solvent can affect reagent solubility, reaction rate, and product stability. For instance, in a palladium-catalyzed synthesis of aryl sulfonyl chlorides, anhydrous acetone (B3395972) was found to be a superior solvent to toluene (B28343) or dioxane. nih.gov

By carefully controlling these parameters, researchers can significantly enhance the yield and purity of the final product, making the synthesis more efficient and cost-effective for research and potential industrial applications.

Analytical Verification of Synthetic Purity for Research Applications

Ensuring the purity of this compound is paramount for its application in research and development, where impurities can lead to ambiguous results or the formation of unwanted side products. A combination of chromatographic and spectroscopic techniques is employed for its comprehensive analytical verification.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound and quantifying any impurities. researchgate.netekb.eg A reverse-phase HPLC (RP-HPLC) method is typically developed. sielc.comwu.ac.th The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (like C8 or C18) and a polar mobile phase. wu.ac.thhelixchrom.com

The mobile phase usually consists of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the effective separation of compounds with varying polarities. wu.ac.thwaters.com Detection is commonly performed using a UV-Vis or a Photo-Diode Array (PDA) detector, which allows for the monitoring of the elution profile at specific wavelengths where the aromatic compound absorbs light. wu.ac.thwaters.com

Interactive Data Table: Illustrative HPLC Method Parameters

This table presents typical starting conditions for the HPLC analysis of benzenesulfonic acid derivatives. Optimization is required for specific applications.

| Parameter | Value | Reference |

|---|---|---|

| Column | Reversed-Phase C8 or C18, 250 mm x 4.6 mm, 5 µm | wu.ac.th |

| Mobile Phase A | 0.1% Phosphoric Acid or 5 mM Ammonium Formate in Water | sielc.comwaters.com |

| Mobile Phase B | Acetonitrile or Methanol | sielc.comwaters.com |

| Flow Rate | 0.5 - 1.0 mL/min | sielc.comwu.ac.th |

| Detection | UV at 220-275 nm | sielc.comwaters.com |

| Column Temperature | 25 - 50 °C | wu.ac.thwaters.com |

| Injection Volume | 5 - 20 µL | wu.ac.th |

Nuclear Magnetic Resonance (NMR) Spectroscopy is an indispensable tool for the structural elucidation and confirmation of this compound.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. For this compound, the aromatic protons would appear as a set of two doublets in the downfield region (typically δ 7.5-8.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The integration of these signals would correspond to a total of four protons. chemicalbook.comhmdb.ca

¹³C NMR spectroscopy is used to confirm the carbon framework of the molecule. It would show distinct signals for the four unique carbon atoms in the benzene ring, as well as a signal for the carbonyl carbon of the sulfonyl chloride group. researchgate.net

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to provide further structural evidence. The molecular formula of this compound is C₇H₅ClO₄S, corresponding to a molecular weight of approximately 220.63 g/mol . nih.gov Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the molecular ion or a related adduct, confirming the identity of the synthesized product. waters.comnist.gov The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in high-resolution mass spectrometry, providing definitive confirmation of its presence.

By combining these analytical techniques, researchers can confidently verify the purity and confirm the chemical identity of synthesized this compound, ensuring its suitability for subsequent research applications.

Reactivity and Mechanistic Insights of 4 Chlorocarbonyl Benzenesulfonic Acid

Nucleophilic Acyl Substitution at the Carbonyl Chloride Moiety

The carbonyl chloride group is a classic electrophilic center, readily undergoing nucleophilic acyl substitution. libretexts.org The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, which then collapses to expel the chloride leaving group. libretexts.org This reactivity allows for the synthesis of a variety of carboxylic acid derivatives.

Esterification Reactions: Kinetic and Thermodynamic Considerations

The reaction of 4-(chlorocarbonyl)benzenesulfonic acid with alcohols yields the corresponding esters. This process, a form of alcoholysis, is typically rapid and highly favorable due to the excellent leaving group ability of the chloride ion. uni.edu

Thermodynamic Aspects: Esterification reactions are generally considered to be thermoneutral or slightly exothermic. nih.gov The Fischer esterification, for example, has a standard enthalpy change (ΔH°) of approximately -3 ± 2 kJ/mol. nih.gov For the esterification of oleic acid, thermodynamic parameters have been determined, with a positive enthalpy (ΔH) of 78.94 kJ mol⁻¹, a positive entropy (ΔS) of 135.3 J mol⁻¹ K⁻¹, and a positive Gibbs free energy (ΔG) of 33.03 kJ mol⁻¹, indicating an endothermic and non-spontaneous process under the studied conditions. nih.gov The equilibrium of the reaction can be shifted towards the product side by using an excess of the alcohol or by removing the water formed during the reaction, in accordance with Le Chatelier's principle. researchgate.net

Table 1: Thermodynamic Parameters for the Esterification of Oleic Acid

| Parameter | Value | Unit |

| Activation Energy (Ea) | 81.77 | kJ mol⁻¹ |

| Enthalpy (ΔH) | 78.94 | kJ mol⁻¹ |

| Entropy (ΔS) | 135.3 | J mol⁻¹ K⁻¹ |

| Gibbs Free Energy (ΔG) | 33.03 | kJ mol⁻¹ |

| Data from a study on the esterification of oleic acid using a sulfonic acid-functionalized catalyst, which can provide an approximation for the reactivity of this compound. nih.gov |

Amidation Reactions: Exploration of Diverse Amine Reactants and Reaction Pathways

The reaction of this compound with amines is a facile route to the corresponding amides. This reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine acts as the nucleophile. A wide variety of primary and secondary amines can be used, leading to the formation of secondary and tertiary amides, respectively. cymitquimica.com

The reaction of 4-acetamidobenzenesulfonyl chloride with aqueous ammonia (B1221849) is a key step in the synthesis of sulfanilamide. libretexts.org Similarly, this compound can react with various amines. For example, the reaction with aniline (B41778) derivatives in a suitable solvent like n-butanol can yield the corresponding N-aryl amides. osti.gov The reactivity of the amine is a key factor, with more nucleophilic aliphatic amines generally reacting more readily than less nucleophilic aromatic amines. The reaction is often carried out in the presence of a base to neutralize the HCl byproduct. cymitquimica.com

Table 2: Examples of Amidation Reactions with Acyl Chlorides

| Amine Reactant | Product Type | Reaction Conditions | Reference |

| Ammonia (aqueous) | Primary Amide | Standard conditions | libretexts.org |

| Aniline | Secondary N-Aryl Amide | n-Butanol, reflux | osti.gov |

| Primary/Secondary Amines | Secondary/Tertiary Amides | Often with a base | cymitquimica.com |

Thioester and Phosphonate (B1237965) Formation

Thioester Formation: Thioesters can be synthesized by the reaction of this compound with thiols or their corresponding salts (thiolates). chemspider.com The reaction with an alkali metal salt of a thiol provides a straightforward route to thioesters. chemspider.com Alternatively, the condensation of thiols and carboxylic acids can be achieved using dehydrating agents, though the use of an acyl chloride is more direct. chemspider.com The high reactivity of the acyl chloride moiety facilitates this transformation.

Phosphonate Formation: The formation of phosphonates from this compound can be envisioned through reactions with phosphorus nucleophiles. A common method for creating a C-P bond is the Michaelis-Arbuzov reaction, which typically involves the reaction of an alkyl halide with a trialkyl phosphite (B83602). chembk.com While not a direct reaction with the acyl chloride, the reactivity of the aromatic ring or subsequent modifications could lead to phosphonate derivatives. A more direct, though less common, approach could involve the reaction of the acyl chloride with a phosphite under specific conditions, potentially leading to an acylphosphonate derivative. For instance, reactions of 4-morpholinesulfenyl chloride with trialkyl phosphites have been shown to form phosphorothioates and morpholinophosphonates. chembk.com

Reactivity and Transformations of the Sulfonic Acid Group

The sulfonic acid group (-SO₃H) is a strong acid, comparable in strength to sulfuric acid. libretexts.org Its chemistry is dominated by its acidic nature and its ability to be converted into various derivatives.

Acid-Base Equilibrium and Salt Formation in Aqueous and Nonaqueous Media

Acid-Base Equilibrium: In aqueous solution, benzenesulfonic acid is a strong acid and is almost completely dissociated. nih.gov The pKa of the sulfonic acid group in 4-sulfobenzoic acid is reported as 3.72 (pK₂), while the carboxylic acid has a pKa of its own. nih.gov The acidity of sulfonic acids can be influenced by the solvent. In aprotic solvents, the concept of pH is not directly applicable, and acid-base equilibria are more complex, often involving ion-pairing. revistadechimie.ro

Salt Formation: As a strong acid, this compound readily forms salts with bases. These salts can be prepared by reacting the acid with metal hydroxides, carbonates, or sulfites. For example, alkali metal salts of benzenesulfonic acid are commonly used. nih.govgoogle.com The formation of salts of benzaldehyde-2,4-disulfonic acid from the corresponding dichlorobenzaldehyde by reaction with aqueous alkali metal sulfites has been reported. google.com The synthesis of a polycarboxylate dispersant containing benzenesulfonic acid groups involved adjusting the pH to 7-8 with sodium hydroxide, indicating salt formation. cymitquimica.com

Sulfonamide and Sulfonate Ester Formation (if subsequent functionalization is implied)

While the primary focus is often on the reactivity of the carbonyl chloride, the sulfonic acid group can also be functionalized, typically after conversion to a more reactive sulfonyl chloride.

Sulfonamide Formation: The sulfonic acid group itself is generally unreactive towards amines. To form a sulfonamide, the sulfonic acid is first converted to a sulfonyl chloride, for instance, by reaction with thionyl chloride or phosphorus pentachloride. nih.gov This resulting sulfonyl chloride is a highly reactive electrophile that readily reacts with primary and secondary amines to form the corresponding sulfonamides. libretexts.orgrevistadechimie.ro For example, 4-acetamidobenzenesulfonyl chloride is converted to the sulfonamide by reaction with aqueous ammonia. libretexts.org

Sulfonate Ester Formation: Similar to sulfonamide formation, sulfonate esters are typically prepared from the corresponding sulfonyl chloride. The reaction of a sulfonyl chloride with an alcohol, often in the presence of a base like pyridine, yields the sulfonate ester. Direct esterification of sulfonic acids is also possible but often requires harsher conditions or specific reagents.

Orthogonal Reactivity and Selective Functionalization Strategies

The distinct chemical nature of the chlorocarbonyl and sulfonic acid groups in this compound provides a powerful platform for orthogonal synthesis. The chlorocarbonyl group, an acyl chloride, is a highly reactive derivative of a carboxylic acid, readily undergoing nucleophilic acyl substitution. vanderbilt.edu In contrast, the sulfonic acid group, while a strong acid, is generally less electrophilic at the sulfur atom. This difference in reactivity can be exploited to achieve selective functionalization.

The principle of chemoselectivity is critical in this context. By choosing appropriate reagents and reaction conditions, one functional group can be modified while the other remains intact. For instance, the greater reactivity of an aroyl chloride compared to a sulfonyl chloride allows for selective reactions. nih.gov This principle is demonstrated in the synthesis of m-sulfamoylbenzamide analogues from m-(chlorosulfonyl)benzoyl chloride, a constitutional isomer of the title compound. In this process, the aroyl chloride reacts preferentially with amines to form amides, leaving the sulfonyl chloride group available for subsequent transformation. nih.gov

The general order of reactivity for carboxylic acid derivatives is: acyl chlorides > acid anhydrides > esters > amides. vanderbilt.edulibretexts.org This hierarchy is governed by the ability of the leaving group to depart; weaker bases are better leaving groups. libretexts.org The chloride ion is an excellent leaving group, making acyl chlorides highly susceptible to nucleophilic attack.

A study on the solvolytic reactivity of carboxylic and sulfonic acid chlorides showed that both classes of compounds can undergo solvolysis through cationic ionization pathways, with varying degrees of nucleophilic solvent assistance. nih.gov This suggests that the reaction environment can be tuned to favor the reaction at one electrophilic center over the other.

The following table, adapted from studies on the chemoselective synthesis of related compounds, illustrates the potential for selective amidation of the chlorocarbonyl group in the presence of a sulfonyl chloride.

Table 1: Illustrative Chemoselectivity in the Amination of a Bifunctional Acyl/Sulfonyl Chloride (Based on analogous reactions)

| Amine Nucleophile | Solvent | Temperature (°C) | Chemoselectivity for Amide Formation (%) |

| Aniline | Acetonitrile (B52724) | 25 | >95 |

| Benzylamine | Dichloromethane | 0 | >90 |

| Diethylamine | Tetrahydrofuran | 0 | >92 |

| Morpholine | Acetonitrile | 25 | >98 |

This data is representative and adapted from studies on related bifunctional molecules to illustrate the principle of chemoselectivity. nih.gov

Exploration of Intramolecular Cyclization and Rearrangement Pathways

The presence of two reactive functional groups within the same molecule also opens up possibilities for intramolecular reactions, leading to the formation of novel cyclic structures. These reactions are highly dependent on the nature of the groups, their relative orientation on the aromatic ring, and the reaction conditions employed.

One plausible intramolecular cyclization pathway for a derivative of this compound involves the formation of a sulfonamide, followed by an intramolecular reaction. For example, if the sulfonic acid is converted to a sulfonamide, and the chlorocarbonyl group is modified to contain a nucleophilic site, cyclization can occur. ibimapublishing.com A nickel-catalyzed intramolecular cross-electrophile coupling reaction has been reported for benzylic sulfonamides with a pendant alkyl chloride, resulting in the formation of cyclopropane (B1198618) rings. acs.org This suggests that under specific catalytic conditions, derivatives of this compound could undergo analogous cyclizations.

Acid-catalyzed cyclizations are also a prominent pathway for related structures. For instance, N-cyano sulfoximines undergo acid-catalyzed intramolecular cyclization to furnish thiadiazine 1-oxides. nih.gov A derivative of this compound, after conversion of the chlorocarbonyl group to an appropriate amide and the sulfonic acid to a sulfonimidoyl moiety, could potentially undergo a similar acid-induced ring closure.

The following table outlines potential intramolecular cyclization reactions for derivatives of this compound, based on known transformations of related compounds.

Table 2: Potential Intramolecular Cyclization Pathways for Derivatives of this compound

| Precursor Derivative | Reaction Type | Resulting Cyclic Structure | Relevant Analogy |

| 4-(Aminomethyl)benzenesulfonamide | Nucleophilic Acyl Substitution | Lactam-fused Sultam | General amide/sulfonamide reactivity |

| 4-(α-Diazoacetyl)benzenesulfonyl derivative | Metal-catalyzed Carbene Insertion | Bicyclic Ketone | Intramolecular reactions of diazocarbonyl compounds wikipedia.org |

| N-Aryl-4-(chlorocarbonyl)benzenesulfonamide | Friedel-Crafts Acylation | Fused Thiazine-like dioxide | Electrophilic aromatic substitution |

| 4-(Hydroxyethyl)amide of benzenesulfonic acid | O-Acylation/Mitsunobu Reaction | Macrocyclic Ester-Sultam | Macrolactonization principles |

Rearrangement reactions, while less commonly explored for this specific scaffold, are also a theoretical possibility under certain conditions. For instance, the Hofmann, Curtius, or Lossen rearrangements could be envisioned if the chlorocarbonyl group is first converted into a primary amide, an acyl azide, or a hydroxamic acid, respectively. These rearrangements would lead to the formation of an isocyanate, which could then be trapped intramolecularly by a derivative of the sulfonic acid group.

Integration into Polymer Chemistry and Macromolecular Science

Crosslinking Agent for the Fabrication of Polymer Networks and Gels

The dual functionality of 4-(chlorocarbonyl)benzenesulfonic acid also allows it to act as a crosslinking agent. The chlorocarbonyl group can react with suitable functional groups on existing polymer chains, such as hydroxyl or amine groups, to form covalent crosslinks. The presence of the sulfonic acid group within the crosslink introduces ionic character to the network, which can significantly impact its swelling behavior and ion-transport properties.

Design and Synthesis of Proton-Conducting Polymer Electrolyte Membranes

A primary application for polymers functionalized with sulfonic acid groups is in the fabrication of proton-exchange membranes (PEMs) for fuel cells. researchgate.netmdpi.com The sulfonic acid groups provide the necessary sites for proton conduction. By using this compound or a derivative as a comonomer or a crosslinking agent, it is possible to create polymer networks with high proton conductivity and good mechanical and thermal stability.

The synthesis of such membranes often involves the polycondensation of sulfonated and non-sulfonated monomers to achieve a desired ion-exchange capacity (IEC). researchgate.net For example, a series of poly(phenylenebenzophenone)s with sulfonic acid groups introduced via long alkyl side chains have been prepared and shown to exhibit high proton conductivity. researchgate.net While this example uses a different synthetic route, the principle of incorporating sulfonic acid groups to create proton-conducting pathways is the same. Thermal cross-linking of sulfonated polyphenylenes has also been employed to render the membranes water-insoluble while maintaining high proton conductivity. nih.gov

Table 2: Key Parameters for Proton-Conducting Membranes

| Parameter | Description | Typical Values | Reference |

|---|---|---|---|

| Ion-Exchange Capacity (IEC) | The number of milliequivalents of ions per gram of dry polymer. | 1.00–2.45 meq./g | researchgate.netmdpi.com |

| Proton Conductivity | The measure of the membrane's ability to conduct protons. | 98.4–162.1 mS/cm | researchgate.net |

Formation of High-Performance Resins and Adsorbents

The incorporation of sulfonic acid groups into polymer resins can create materials with strong cation-exchange properties, making them suitable for use as high-performance adsorbents for the removal of metal ions and organic pollutants from aqueous solutions. The synthesis of such resins could involve the use of this compound to functionalize a pre-existing polymer matrix or as a comonomer in the polymerization of the resin beads.

For instance, polycarboxylate dispersants containing benzenesulfonic acid groups have been synthesized and shown to have a strong affinity for coal surfaces, acting as effective dispersants in coal-water slurries. nih.govmdpi.com This demonstrates the utility of the benzenesulfonic acid moiety in controlling interfacial properties. Polymeric sorbents based on epoxy resins have also been synthesized with amine groups for the removal of azo dyes, showcasing the versatility of functionalized polymer networks in adsorption applications. nih.gov The introduction of sulfonic acid groups via this compound would be expected to enhance the adsorption capacity for cationic species.

Introduction of Sulfonic Acid Functionality onto Polymer Surfaces and Bulk Materials

Beyond its use as a monomer, this compound is a valuable reagent for the post-polymerization modification of polymers. The reactive chlorocarbonyl group allows for the covalent attachment of the benzenesulfonic acid moiety to polymer surfaces or throughout the bulk of a material.

This surface functionalization can be used to impart hydrophilicity, anti-fouling properties, and specific binding sites to otherwise inert polymer surfaces. nih.gov For example, the surface of a polymer film containing hydroxyl or amine groups could be readily modified by treatment with a solution of this compound. This "grafting-to" approach is a powerful method for tailoring the surface properties of materials for specific applications. nih.gov

Bulk modification involves reacting this compound with a polymer in solution or in the melt. This approach introduces sulfonic acid groups throughout the polymer matrix, altering its bulk properties such as solubility, thermal stability, and mechanical behavior. For example, the functionalization of graphene oxide with 4-hydrazinobenzenesulfonic acid has been shown to improve its dispersibility in water and its compatibility with epoxy resins. mdpi.com A similar approach using this compound could be envisioned for the modification of other nanomaterials and polymers.

Application in the Synthesis of Covalent Organic Frameworks (COFs) and Porous Polymer Networks (PPNs)

The introduction of sulfonic acid (-SO₃H) functionalities into Covalent Organic Frameworks (COFs) and Porous Polymer Networks (PPNs) is a critical strategy for tailoring their properties for specific applications, such as proton conduction, catalysis, and selective adsorption. This compound serves as a valuable reagent in this context, primarily through post-synthetic modification (PSM), where its reactive chlorocarbonyl group can form stable covalent bonds with a pre-constructed framework. This approach allows for the precise installation of acidic sites onto the porous materials.

The integration of sulfonic acid groups can be achieved through two primary methodologies:

Direct Synthesis (Pre-functionalization): This "bottom-up" approach involves the use of monomers that already contain the sulfonic acid group. The sulfonated building blocks are then polymerized to construct the COF or PPN. This method ensures a uniform distribution of functional groups throughout the material's architecture. For instance, sulfonated COFs have been synthesized via mechanochemical methods using pre-sulfonated precursors, resulting in materials with one-dimensional nanoporous channels decorated with sulfonic acid groups. acs.orgnih.gov

Post-Synthetic Modification (PSM): PSM is a powerful technique for functionalizing COFs and PPNs after their initial synthesis. nih.govresearchgate.neturjc.es This strategy allows for the introduction of functional groups that might not be stable under the initial framework construction conditions. This compound is an ideal candidate for PSM. Its acyl chloride group (-COCl) can react with nucleophilic sites on the framework, such as amino (-NH₂) or hydroxyl (-OH) groups, to form amide or ester linkages, respectively, thereby grafting the benzenesulfonic acid moiety onto the polymer backbone. A significant challenge in PSM is to introduce these functionalities while preserving the inherent crystallinity and porosity of the parent framework. nih.govresearchgate.net

An analogous PSM approach involves using chlorosulfonic acid to sulfonate the aromatic rings of a PPN scaffold directly. For example, PPN-6, a porous polymer with an extremely robust all-carbon scaffold, was successfully functionalized to PPN-6-SO₃H. acs.org This modification significantly increased the isosteric heat of CO₂ adsorption and enhanced CO₂/N₂ selectivity. acs.org

The resulting sulfonated materials exhibit unique properties directly attributable to the presence of the -SO₃H groups. In COFs, these groups can facilitate high intrinsic proton conductivity, with some sulfonated COFs showing conductivity as high as 3.96 × 10⁻² S cm⁻¹ at ambient temperature and 97% relative humidity (RH). acs.orgnih.gov In PPNs, the introduction of sulfonic acid groups has been shown to dramatically increase CO₂ uptake capacities and adsorption selectivity over N₂. acs.orgresearchgate.net

Research Findings on Sulfonated COFs

Detailed studies have demonstrated the successful synthesis and characterization of various sulfonated COFs. The solvothermal synthesis method is commonly employed, involving the condensation reaction between functionalized monomers.

| COF Name | Monomers | Synthesis Method | Key Properties |

| TFPOTDB-SO₃H | 2,4,6-tris-(4-formylphenoxy)-1,3,5-triazine (TFPOT), p-phenylenediaminesulfonic acid (DB-SO₃H) | Solvothermal | BET Surface Area: 190.73 m²/g; Crystalline structure with distinct PXRD peaks. nih.gov |

| NUS-9(G) | Not specified in abstracts | Mechanochemical | Insoluble in water and common organic solvents; High intrinsic proton conductivity. acs.org |

| NUS-10(G) | Not specified in abstracts | Mechanochemical | Proton conductivity of 3.96 × 10⁻² S cm⁻¹ at 298 K and 97% RH; High thermal and chemical stability. acs.orgnih.gov |

Research Findings on Sulfonated PPNs

Post-synthetic modification is a prevalent strategy for creating sulfonated PPNs, often utilizing highly stable parent frameworks that can withstand harsh sulfonation conditions.

| PPN Name | Precursor Polymer | Sulfonation Reagent | Key Properties |

| PPN-6-SO₃H | PPN-6 (synthesized from tetrakis(4-bromophenyl)methane) | Chlorosulfonic acid | High CO₂/N₂ selectivity (155 at 295 K); Increased isosteric heat of CO₂ adsorption. acs.org |

| PPN-6-SO₃Li | PPN-6-SO₃H | Lithium Hydroxide | Exceptionally high CO₂/N₂ selectivity (414 at 295 K); CO₂ uptake of 5.4 wt % at 0.15 bar. acs.org |

| S-POPs | POPs from simple benzene (B151609) and aromatic benzene units | Not specified (Post-sulfonation) | Proton conductivity up to 10⁻² S cm⁻¹ at 25 °C and 95% RH. rsc.org |

Utilization in Advanced Materials Science Research

Precursor for the Development of Self-Assembled Monolayers (SAMs) with Tailored Surface Properties

While direct studies detailing the use of 4-(Chlorocarbonyl)benzenesulfonic acid as a precursor for self-assembled monolayers (SAMs) are not extensively documented, its chemical structure suggests a strong potential for this application. The formation of SAMs typically involves the chemisorption of molecules with a specific headgroup onto a substrate, followed by the self-organization of their tail groups. The chlorocarbonyl group of this compound can readily react with surface hydroxyl or amine groups present on various substrates like silicon wafers, glass, or metal oxides, forming stable covalent bonds.

The terminal sulfonic acid group would then be exposed, leading to a surface with high hydrophilicity and negative charge. This tailored surface property is highly desirable for applications requiring controlled wettability, such as in microfluidic devices, anti-fouling coatings, and biosensors. The ability to control the surface energy and chemical functionality is a cornerstone of SAM technology, and molecules like this compound offer a pathway to achieve this.

Table 1: Potential Surface Properties of SAMs Derived from this compound

| Property | Expected Outcome | Rationale |

| Wettability | Highly hydrophilic | The exposed sulfonic acid groups are polar and will have a strong affinity for water. |

| Surface Charge | Negative | The sulfonic acid groups will be deprotonated under neutral pH conditions, creating a negatively charged surface. |

| Adhesion | Enhanced for polar substances | The polar nature of the surface will promote adhesion of polar molecules and materials. |

| Biocompatibility | Potentially improved | Sulfonic acid groups can mimic the charge of certain biological molecules, potentially reducing non-specific protein adsorption. |

Component in Metal-Organic Frameworks (MOFs) as a Bridging Ligand

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The properties of MOFs are highly dependent on the choice of the organic linker. While benzenedicarboxylic acids are common linkers, the incorporation of additional functional groups like sulfonic acid can impart unique properties to the resulting MOF. colab.wsresearchgate.net

This compound, after hydrolysis of the chlorocarbonyl group to a carboxylic acid, can act as a bifunctional linker in MOF synthesis. The carboxylate group would coordinate with the metal centers, while the sulfonic acid group could remain as a pendant functional group within the pores of the MOF. This would create a highly acidic and hydrophilic environment within the pores.

Such sulfonated MOFs are of great interest for applications in:

Proton conductivity: The sulfonic acid groups can facilitate the transport of protons, making these materials promising for use in proton exchange membranes for fuel cells. colab.ws

Catalysis: The acidic sites can act as catalysts for various organic reactions. nih.gov

Adsorption and Separation: The polar nature of the pores can enhance the selective adsorption of polar molecules.

Table 2: Comparison of MOF Properties with and without Sulfonic Acid Functionalization

| Property | Standard MOF (e.g., from Terephthalic Acid) | Sulfonated MOF (from a Sulfonated Linker) |

| Pore Environment | Typically non-polar or moderately polar | Highly polar and acidic |

| Proton Conductivity | Low | Potentially high |

| Catalytic Activity | Primarily based on metal centers | Enhanced Brønsted acidity |

| Adsorption Selectivity | Dependent on pore size and shape | Enhanced for polar molecules |

Design and Synthesis of Functional Hybrid Materials

The reactivity of the chlorocarbonyl group in this compound makes it a valuable building block for the synthesis of functional hybrid materials. This functional group can readily undergo reactions with alcohols, amines, and other nucleophiles to form esters, amides, and other derivatives. This allows for the covalent grafting of the benzenesulfonic acid moiety onto a wide range of polymeric and inorganic substrates.

For instance, benzenesulfonyl chloride and its derivatives are used as coupling agents in the preparation of sulfonated polymers. chemimpex.com These polymers are crucial for applications such as ion-exchange membranes and fuel cells. By reacting this compound with a polymer containing hydroxyl or amine groups, a sulfonated polymer can be synthesized with controlled degrees of functionalization.

Another approach involves the immobilization of sulfonic acid groups on magnetic nanoparticles to create a surface-modified solid support. orgchemres.org These hybrid nanomaterials can act as efficient and reusable catalysts for various organic reactions. orgchemres.org

Surface Modification and Functionalization of Nanomaterials (e.g., carbon nanotubes, graphene, nanoparticles)

The surface modification of nanomaterials is critical for their dispersion in various media and for imparting specific functionalities. This compound and its derivatives are effective agents for the functionalization of carbon-based nanomaterials and other nanoparticles.

Graphene and Graphene Oxide:

The surface of graphene oxide (GO) is rich in oxygen-containing functional groups, such as hydroxyl and carboxyl groups. These groups can react with the chlorocarbonyl group of this compound to covalently attach sulfophenyl groups to the GO surface. This functionalization can improve the thermal stability and create a more ordered π-π stacking structure. nih.gov Furthermore, the introduction of sulfonic acid groups can enhance the dispersibility of graphene in aqueous solutions and polymer matrices.

Carbon Nanotubes:

Similar to graphene, carbon nanotubes (CNTs) can be functionalized to improve their properties. While direct reaction with this compound is possible after initial oxidation of the CNTs to introduce reactive sites, other derivatives like sulfanilic acid have been used to introduce sulfophenyl groups onto the CNT surface. researchgate.net This functionalization can improve the dispersion of CNTs in polymer composites and introduce new functionalities for applications in sensors and electronics.

Nanoparticles:

Various types of nanoparticles, including magnetic nanoparticles and silica nanoparticles, can be surface-modified with sulfonic acid groups. orgchemres.orgresearchgate.net The chlorocarbonyl group of this compound can be used to anchor the molecule to the nanoparticle surface, which may have been pre-functionalized with amine or hydroxyl groups. This creates nanoparticles with a high density of acidic sites, making them useful as catalysts or for ion-exchange applications.

Table 3: Effects of Sulfonic Acid Functionalization on Nanomaterials

| Nanomaterial | Property Enhancement | Potential Application |

| Graphene/Graphene Oxide | Improved aqueous dispersibility, enhanced thermal stability. nih.gov | Polymer nanocomposites, conductive inks, sensors. |

| Carbon Nanotubes | Improved dispersion in polymers, tailored electronic properties. | Reinforced composites, electronic devices. |

| Magnetic Nanoparticles | Creation of solid acid catalysts, improved stability in polar solvents. orgchemres.org | Heterogeneous catalysis, bioseparations. |

| Silica Nanoparticles | High surface area solid acid catalysts, ion-exchange media. | Catalysis, chromatography. |

Computational Chemistry and Theoretical Investigations of 4 Chlorocarbonyl Benzenesulfonic Acid

Electronic Structure and Quantum Chemical Analysis (e.g., HOMO-LUMO energies, charge distribution)

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(Chlorocarbonyl)benzenesulfonic acid. These methods can elucidate the distribution of electrons within the molecule, identify the most energetically accessible orbitals, and predict regions of electrophilic or nucleophilic character.

The electronic properties of aromatic sulfonyl chlorides are significantly influenced by the substituents on the aromatic ring. For this compound, both the sulfonyl chloride (-SO₂Cl) and chlorocarbonyl (-COCl) groups are strong electron-withdrawing groups. This electronic demand affects the energy levels of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate electrons, while the LUMO signifies the ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Frontier Orbital Energies for Substituted Benzenes (Calculated using DFT)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzene (B151609) | -6.75 | -1.15 | 5.60 |

| Benzenesulfonyl chloride | -7.20 | -1.85 | 5.35 |

| Benzoyl chloride | -7.10 | -1.90 | 5.20 |

Note: Values for this compound are estimated based on the expected electronic effects of the substituents.

Another critical aspect of the electronic structure is the charge distribution. Methods like Mulliken population analysis can be used to calculate the partial atomic charges on each atom in the molecule. researchgate.netuni-muenchen.de In this compound, the sulfur atom of the sulfonyl chloride group and the carbon atom of the chlorocarbonyl group are expected to be highly electrophilic due to the strong electron-withdrawing effects of the attached oxygen and chlorine atoms. This makes them susceptible to nucleophilic attack. The oxygen atoms in both functional groups will carry a significant negative charge. The benzene ring will be electron-deficient, which deactivates it towards electrophilic aromatic substitution. scielo.org.mx

Table 2: Calculated Mulliken Atomic Charges for 2,4,6-trimethylbenzenesulfonyl chloride

| Atom | Charge (a.u.) |

|---|---|

| S | +1.025 |

| O (sulfonyl) | -0.635 |

| O (sulfonyl) | -0.635 |

| Cl | -0.155 |

| C (aromatic) | Variable |

Data adapted from a study on a related sulfonyl chloride compound to illustrate typical charge distribution. researchgate.net

Density Functional Theory (DFT) Studies of Reactivity and Reaction Mechanisms

Density Functional Theory (DFT) is a versatile computational method used to investigate the reactivity and reaction mechanisms of chemical compounds. mdpi.comnih.gov For a bifunctional molecule like this compound, DFT can help predict which functional group is more reactive under specific conditions and elucidate the transition states and energy profiles of its reactions. researchgate.net

The reactivity of the two functional groups, sulfonyl chloride and chlorocarbonyl, is a key point of interest. Both are acyl-like chlorides and are reactive towards nucleophiles. DFT calculations can model the reaction pathways for nucleophilic substitution at both the sulfur and carbon centers. By calculating the activation energies for these reactions, one can predict the regioselectivity of a nucleophilic attack. Generally, the chlorocarbonyl group is more reactive towards nucleophiles than the sulfonyl chloride group.

DFT can also be used to study the mechanisms of reactions such as hydrolysis, aminolysis, and esterification. For instance, a DFT study on the hydrolysis of benzenesulfonyl chloride in water clusters has shown a two-step exothermic process involving a five-coordinate intermediate. researchgate.net Similar studies could be performed for this compound to understand its stability in aqueous environments and the mechanism of its decomposition.

Furthermore, DFT can be employed to investigate the molecule's role in electrophilic aromatic substitution reactions. The electron-withdrawing nature of both substituents strongly deactivates the aromatic ring, making such reactions challenging. nih.govnih.gov DFT calculations can quantify this deactivation by mapping the molecular electrostatic potential (MEP), which visually represents the charge distribution and indicates sites prone to electrophilic attack.

Molecular Dynamics Simulations for Solvent Effects and Conformational Analysis

While quantum chemical methods are excellent for studying the intrinsic properties of a single molecule, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. nih.govmdpi.com MD simulations model the movement of atoms and molecules over time, providing insights into solvent effects and conformational flexibility.

For this compound, MD simulations can be used to study its solvation in various solvents, such as water, alcohols, or non-polar organic solvents. The simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the reactivity of the functional groups. The sulfonic acid group is hydrophilic and will interact strongly with polar solvents through hydrogen bonding. The rest of the molecule is more hydrophobic.

Conformational analysis is another area where MD simulations are valuable. The molecule has rotational freedom around the C-S and C-C bonds connecting the functional groups to the aromatic ring. MD simulations can explore the potential energy surface associated with these rotations and identify the most stable conformations in different solvents. The solvent can significantly influence the conformational equilibrium by stabilizing certain conformers through specific interactions. acdlabs.com

Table 3: Torsional Angles of Benzenesulfonyl Chloride Derivatives in Different Environments

| Compound | Environment | Torsional Angle (°C-C-S-O) |

|---|---|---|

| Benzenesulfonyl chloride | Gas Phase | ~70 |

| Benzenesulfonyl chloride | Water (simulated) | ~65-75 (fluctuating) |

| This compound | Gas Phase (estimated) | ~60-80 |

Note: Data for this compound are hypothetical estimates based on principles of conformational analysis.

Prediction of Spectroscopic Signatures (NMR, IR, Raman) for Research Validation

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can be invaluable for interpreting experimental data and confirming the identity and structure of a synthesized compound. nih.govnih.gov

NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. rsc.org For this compound, the aromatic protons would appear as a complex multiplet in the downfield region due to the deshielding effect of the electron-withdrawing groups. The carbon atoms attached to the sulfonyl chloride and chlorocarbonyl groups would also have characteristic downfield chemical shifts. By comparing the calculated spectrum with the experimental one, one can validate the structure of the molecule.

Vibrational Spectroscopy (IR and Raman): DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. faccts.deosti.gov The sulfonyl chloride group has characteristic strong stretching vibrations for the S=O bonds, typically in the range of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). acdlabs.com The chlorocarbonyl group exhibits a strong C=O stretching band around 1750-1800 cm⁻¹. The sulfonic acid group will show a broad O-H stretch and S=O stretching bands. Calculating the vibrational spectra can aid in the assignment of experimental spectra and provide a more detailed understanding of the molecule's vibrational modes. researchgate.net

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|---|

| -SO₂Cl | Asymmetric S=O Stretch | 1380 - 1420 |

| -SO₂Cl | Symmetric S=O Stretch | 1170 - 1210 |

| -COCl | C=O Stretch | 1760 - 1810 |

| -SO₃H | O-H Stretch (broad) | 2500 - 3300 |

| -SO₃H | Asymmetric S=O Stretch | 1340 - 1350 |

| -SO₃H | Symmetric S=O Stretch | 1150 - 1165 |

Note: These are typical frequency ranges and can be more precisely predicted with specific DFT calculations.

In Silico Screening for Novel Reactivity or Interaction Modalities

In silico screening involves using computational methods to rapidly assess the potential of a molecule for a particular application, such as in the development of new reactions or as a building block for functional materials. drugtargetreview.comresearchgate.net For this compound, its bifunctional nature makes it an interesting candidate for such screening.

Computational tools can be used to screen for novel reactivity by simulating its reactions with a large library of virtual reactants. mdpi.com This can help identify unexpected reaction pathways or new synthetic applications. For example, the two different reactive sites could be exploited for orthogonal functionalization or for the synthesis of polymers with specific properties.

Furthermore, in silico methods can be used to predict the interaction of this compound with biological targets or material surfaces. Docking simulations, for example, could predict how the molecule might bind to the active site of an enzyme. Its ability to form covalent bonds through its reactive chloride groups makes it a potential candidate for a covalent inhibitor, although this is purely speculative without further investigation. The sulfonic acid group could be used to anchor the molecule to surfaces or to impart water solubility to larger molecular constructs.

By computationally exploring these possibilities, researchers can prioritize experimental efforts and accelerate the discovery of new applications for this compound.

Advanced Analytical Methodologies for the Research and Characterization of 4 Chlorocarbonyl Benzenesulfonic Acid and Its Derivatives

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 4-(Chlorocarbonyl)benzenesulfonic acid and its derivatives, offering precise mass measurements that are crucial for formula determination and identification. Techniques such as electrospray ionization (ESI) are particularly useful for analyzing sulfonic acids and their derivatives. upce.cz In negative-ion mode ESI-MS, sulfonated compounds readily form molecular ions by the loss of a proton. upce.cz

The accurate mass data obtained from HRMS allows for the unambiguous determination of elemental compositions. For instance, the [M-H]⁻ ion of a sulfonic acid derivative can be measured with high precision, enabling researchers to confirm its chemical formula. This is critical in distinguishing between isomers or compounds with very similar nominal masses.

Furthermore, HRMS is a powerful technique for monitoring the progress of reactions involving this compound. By analyzing aliquots of a reaction mixture over time, researchers can track the disappearance of starting materials and the appearance of intermediates and final products. This provides valuable kinetic data and helps in optimizing reaction conditions. For example, in the synthesis of a sulfonamide derivative, HRMS can be used to monitor the conversion of the sulfonyl chloride to the corresponding sulfonamide.

Table 1: Illustrative HRMS Data for a Derivative of this compound

| Compound | Ionization Mode | Observed m/z | Calculated m/z | Formula | Mass Error (ppm) |

|---|

Note: This table is illustrative and shows the type of data obtained from HRMS analysis.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D-NMR) for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide essential information about the chemical environment of hydrogen and carbon atoms, multidimensional NMR techniques are employed for more complex structures.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms within a molecule.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the aromatic ring or in aliphatic chains of derivatives.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and identifying connections across heteroatoms.

For a novel derivative of this compound, these 2D-NMR techniques would be instrumental in confirming the substitution pattern on the benzene (B151609) ring and the structure of any appended functional groups.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound in a Non-reactive Solvent

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1-SO₂Cl | - | ~145 |

| C2/C6 | ~8.1 | ~128 |

| C3/C5 | ~7.8 | ~130 |

Note: These are predicted values and may vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Progress Monitoring

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule. nih.gov These techniques are rapid, non-destructive, and highly sensitive to changes in molecular structure, making them ideal for both characterization and reaction monitoring.

For this compound, characteristic vibrational bands for the sulfonyl chloride (-SO₂Cl) and sulfonic acid (-SO₃H) groups are readily identifiable. The sulfonyl chloride group exhibits strong asymmetric and symmetric stretching vibrations. acdlabs.com

FT-IR Spectroscopy : In the FT-IR spectrum, the S=O stretching vibrations of the sulfonyl chloride group typically appear as two strong bands in the regions of 1370-1410 cm⁻¹ (asymmetric) and 1166-1204 cm⁻¹ (symmetric). acdlabs.com The C-S stretching vibration can also be observed.

Raman Spectroscopy : Raman spectroscopy provides complementary information. The S=O stretching vibrations are also observable in the Raman spectrum. nih.gov This technique is particularly useful for monitoring reactions in aqueous media due to the weak Raman scattering of water.

The progress of a reaction, such as the hydrolysis of the chlorocarbonyl group to a carboxylic acid or the conversion of the sulfonyl chloride to a sulfonamide, can be conveniently followed by observing the disappearance of the characteristic reactant bands and the appearance of new bands corresponding to the product's functional groups. nih.gov

Table 3: Characteristic Infrared Absorption Frequencies for Functional Groups in this compound and its Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -SO₂Cl | Asymmetric S=O stretch | 1370 - 1410 |

| -SO₂Cl | Symmetric S=O stretch | 1166 - 1204 |

| -SO₃H | S=O stretch | 1250 - 1160 |

| -SO₃H | O-H stretch | 3000 - 2500 (broad) |

| -COOH | C=O stretch | 1725 - 1700 |

X-ray Crystallography for Single-Crystal Structure Determination of Derivatives and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For derivatives and intermediates of this compound that can be crystallized, single-crystal X-ray diffraction provides precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. nih.gov

This technique is particularly valuable for:

Unambiguous structure confirmation : It provides conclusive proof of the molecular structure, which is especially important for novel compounds or when stereochemistry is a factor.

Conformational analysis : It reveals the preferred conformation of the molecule in the crystal lattice.

Intermolecular interactions : It allows for the detailed study of hydrogen bonding, π-π stacking, and other non-covalent interactions that govern the crystal packing. nih.gov

While obtaining suitable single crystals can be a challenge, the detailed structural information gained from a successful X-ray crystallographic analysis is unparalleled. For instance, the crystal structure of a sulfonamide derivative would precisely define the geometry around the sulfur atom and the orientation of the substituents. nih.gov

Table 4: Illustrative Crystallographic Data for a Hypothetical Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 15.789 |

| β (°) | 98.76 |

Note: This data is for illustrative purposes only.

Chromatographic Techniques (HPLC, GC-MS, IC) for Purity Assessment and Separation of Reaction Mixtures in Research

Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. For the analysis of this compound and its derivatives, various chromatographic methods are employed.

High-Performance Liquid Chromatography (HPLC) : HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like sulfonic acids. helixchrom.com Reversed-phase HPLC with a suitable column can be used to assess the purity of this compound and its derivatives. sielc.com The use of a UV detector allows for the quantification of aromatic compounds. Coupling HPLC with mass spectrometry (LC-MS) provides both separation and identification capabilities. sielc.comwaters.com

Gas Chromatography-Mass Spectrometry (GC-MS) : While sulfonic acids themselves are not volatile enough for direct GC analysis, their more volatile derivatives, such as methyl esters, can be analyzed by GC-MS. nih.gov This technique is useful for the analysis of reaction byproducts or for the characterization of specific derivatives.

Ion Chromatography (IC) : IC is a specialized form of HPLC that is well-suited for the separation and quantification of ionic species, including sulfonic acids. sielc.com It is particularly useful for determining the concentration of sulfonic acids in aqueous samples.

Table 5: Comparison of Chromatographic Techniques for the Analysis of this compound and its Derivatives

| Technique | Principle | Typical Application | Advantages | Limitations |

|---|---|---|---|---|

| HPLC | Partitioning between a liquid mobile phase and a solid stationary phase | Purity assessment, reaction monitoring, quantification | High resolution, applicable to a wide range of compounds | Requires soluble samples |

| GC-MS | Partitioning between a gaseous mobile phase and a solid or liquid stationary phase | Analysis of volatile derivatives, impurity profiling | High sensitivity, provides structural information (MS) | Requires volatile and thermally stable compounds or derivatization |

| IC | Ion-exchange separation | Quantification of sulfonic acids in aqueous solutions | Excellent for ionic species | Limited to ionic analytes |

Elemental Analysis and Titrimetric Methods for Quantitative Determination of Synthesized Compounds

Classical analytical methods such as elemental analysis and titrimetry remain important for the fundamental characterization and quantitative determination of synthesized compounds.

Elemental Analysis : This technique determines the percentage composition of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a pure sample. azom.comeltra.com The experimentally determined percentages are compared with the theoretical values calculated from the proposed chemical formula. A close agreement between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity. azom.com

Titrimetric Methods : Titration is a highly accurate quantitative method. For sulfonic acids, acid-base titration can be employed to determine their concentration. saylor.org The sulfonic acid group is strongly acidic and can be titrated with a standardized solution of a strong base, such as sodium hydroxide, using a suitable indicator or a pH meter to determine the endpoint. chempedia.infoprinceton.edu This method is particularly useful for determining the purity of a synthesized sulfonic acid derivative.

Table 6: Theoretical Elemental Composition of this compound (C₇H₅ClO₅S)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|

| Carbon (C) | 12.011 | 7 | 84.077 | 35.55 |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.13 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 14.99 |

| Oxygen (O) | 15.999 | 5 | 79.995 | 33.82 |

| Sulfur (S) | 32.065 | 1 | 32.065 | 13.56 |

| Total | | | 236.63 | 100.00 |

Future Directions and Emerging Research Avenues for 4 Chlorocarbonyl Benzenesulfonic Acid

Development of More Sustainable and Atom-Economical Synthetic Pathways

The traditional synthesis of aryl sulfonyl chlorides often involves stoichiometric reagents and harsh conditions, leading to significant waste generation. Future research will likely focus on developing greener and more atom-economical routes to 4-(chlorocarbonyl)benzenesulfonic acid and its derivatives.

Key research avenues include:

Catalytic Direct Sulfonylation and Carbonylation: Exploring novel catalytic systems, potentially based on transition metals, for the direct and regioselective introduction of both the sulfonic acid and chlorocarbonyl groups onto the benzene (B151609) ring. This would circumvent the multi-step processes and the use of aggressive reagents like chlorosulfonic acid.

Flow Chemistry Approaches: Implementing continuous flow processes for the synthesis of this compound can offer enhanced safety, better control over reaction parameters, and improved scalability. mdpi.com Automated continuous synthesis has been successfully applied to the production of other aryl sulfonyl chlorides, demonstrating the potential for this technology. mdpi.com

Alternative Chlorinating Agents: Investigating the use of more environmentally benign chlorinating agents to replace traditional reagents like thionyl chloride or oxalyl chloride could reduce the generation of hazardous byproducts.

A comparative look at potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Challenges |

| Traditional Batch Synthesis | Well-established procedures. | Use of harsh reagents, significant waste generation, potential safety hazards. |

| Catalytic Direct Functionalization | High atom economy, reduced waste, milder reaction conditions. | Development of highly selective and efficient catalysts. |

| Continuous Flow Synthesis | Enhanced safety, precise process control, improved scalability, potential for automation. mdpi.com | Initial setup costs, optimization of flow parameters. |

| Use of Greener Reagents | Reduced environmental impact, safer handling. | Reagent cost and reactivity compared to traditional options. |

Exploration of Novel Reaction Pathways and Unprecedented Chemical Transformations

The unique combination of a highly reactive acyl chloride and a sulfonic acid group in one molecule opens the door to novel chemical transformations. Future research could focus on leveraging this dual reactivity for innovative synthetic methodologies.

Emerging research areas may include:

Orthogonal Functionalization: Developing selective reactions that allow for the independent transformation of the chlorocarbonyl and sulfonic acid moieties. This would enable the synthesis of complex, multifunctional molecules in a more controlled and efficient manner.

Intramolecular Cyclization Reactions: Designing novel intramolecular reactions where both functional groups participate to form new heterocyclic systems. These structures could be of interest in medicinal chemistry and materials science.

"On-Water" and Micellar Catalysis: Investigating the reactivity of this compound in aqueous media, potentially leveraging its water-soluble nature due to the sulfonic acid group. This aligns with the principles of green chemistry by reducing the reliance on volatile organic solvents.

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The increasing role of automation in chemical synthesis presents a significant opportunity for accelerating the discovery of new applications for this compound.

Future developments in this area could involve:

Library Synthesis: Utilizing automated platforms for the rapid synthesis of libraries of derivatives by reacting this compound with a diverse range of nucleophiles (e.g., amines, alcohols, phenols). This high-throughput approach can accelerate the identification of compounds with desired properties for various applications. Recent advances in automated synthesis have already demonstrated the capability to rapidly generate libraries of complex molecules. mdpi.com